molecular formula C25H17Cl2N3O3S2 B11992564 (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one CAS No. 324544-20-9

(5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11992564
CAS No.: 324544-20-9
M. Wt: 542.5 g/mol
InChI Key: SWQCENWRANLNCT-FYJGNVAPSA-N
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Description

The compound (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core, a pyrazolone moiety, and a dichlorophenyl-furyl group, contributes to its potential in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrazolone Moiety: The pyrazolone moiety is introduced through a condensation reaction between a hydrazine derivative and an appropriate β-diketone.

    Attachment of the Dichlorophenyl-Furyl Group: The final step involves the Knoevenagel condensation of the intermediate with 5-(2,5-dichlorophenyl)-2-furaldehyde in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound exhibits significant antimicrobial activity, making it a candidate for the development of new antibiotics. Its ability to inhibit the growth of various bacterial and fungal strains has been documented in several studies.

Medicine

In medicine, the compound shows promise as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways and inhibit the proliferation of cancer cells has garnered interest for potential therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers and other materials is an area of ongoing research.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, it may induce apoptosis by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.

    Pyrazolones: These compounds are known for their analgesic and anti-inflammatory properties and share the pyrazolone moiety.

    Furyl Derivatives: Compounds containing the furyl group are often studied for their antimicrobial and anticancer activities.

Uniqueness

The uniqueness of (5E)-5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of structural features, which confer a broad spectrum of biological activities

Properties

CAS No.

324544-20-9

Molecular Formula

C25H17Cl2N3O3S2

Molecular Weight

542.5 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H17Cl2N3O3S2/c1-14-22(24(32)30(28(14)2)16-6-4-3-5-7-16)29-23(31)21(35-25(29)34)13-17-9-11-20(33-17)18-12-15(26)8-10-19(18)27/h3-13H,1-2H3/b21-13+

InChI Key

SWQCENWRANLNCT-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/SC3=S

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)SC3=S

Origin of Product

United States

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